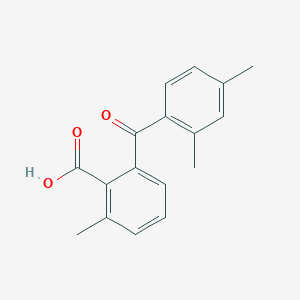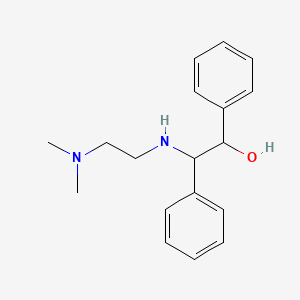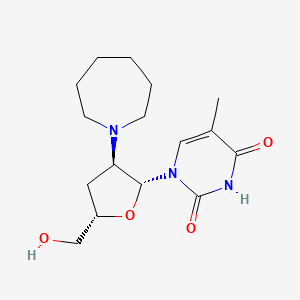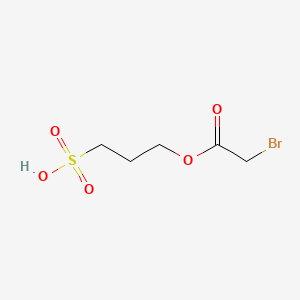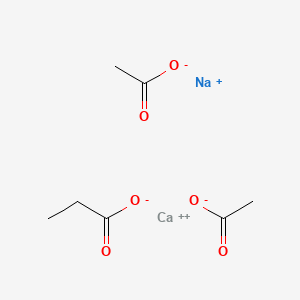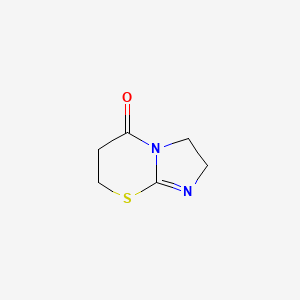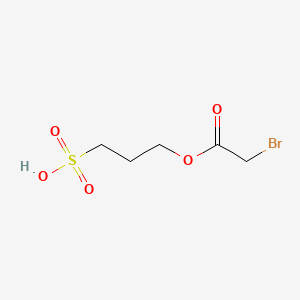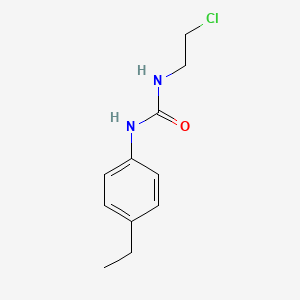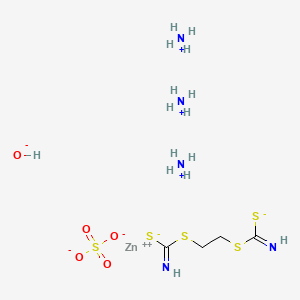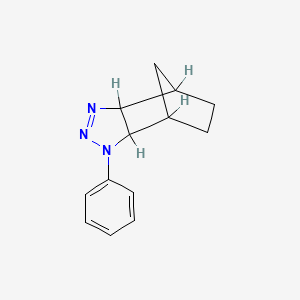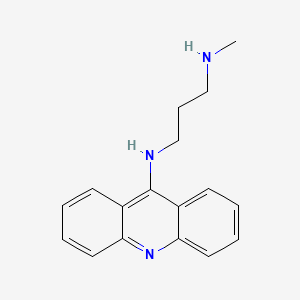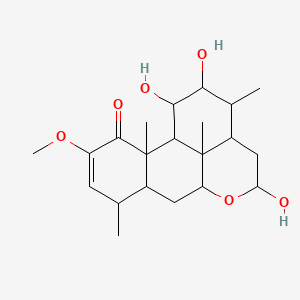
Nigakihemiacetal C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nigakihemiacetal C is a quassinoid compound with the molecular formula C21H32O6. It is a naturally occurring compound found in certain plant species and is known for its complex structure, which includes multiple hydroxyl groups, methoxy groups, and a ketone group. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nigakihemiacetal C involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it involves large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Nigakihemiacetal C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Nigakihemiacetal C has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential as an antifeedant, which prevents pests from feeding on plants.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of natural pesticides and other agrochemical products.
Mecanismo De Acción
The mechanism of action of Nigakihemiacetal C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antifeedant properties are thought to result from its ability to interfere with the feeding behavior of pests by affecting their taste receptors .
Comparación Con Compuestos Similares
Similar Compounds
Nigakihemiacetal A: Another quassinoid with a similar structure but different functional groups.
Neoquassin: A related compound with similar biological activities but a different molecular structure.
Uniqueness
Nigakihemiacetal C is unique due to its specific combination of hydroxyl, methoxy, and ketone groups, which confer distinct chemical and biological properties. Its complex structure makes it a valuable compound for studying intricate organic reactions and developing new therapeutic agents .
Propiedades
Número CAS |
30760-22-6 |
|---|---|
Fórmula molecular |
C21H32O6 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
11,15,16-trihydroxy-4-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-3-one |
InChI |
InChI=1S/C21H32O6/c1-9-6-13(26-5)19(25)21(4)11(9)7-14-20(3)12(8-15(22)27-14)10(2)16(23)17(24)18(20)21/h6,9-12,14-18,22-24H,7-8H2,1-5H3 |
Clave InChI |
XUBQJRDNLZNZRC-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(O3)O)C)O)O)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


